molecular formula C8H10BrNO2S B2935503 (3-Bromo-2-methylphenyl)methanesulfonamide CAS No. 1567106-72-2

(3-Bromo-2-methylphenyl)methanesulfonamide

Cat. No.: B2935503
CAS No.: 1567106-72-2
M. Wt: 264.14
InChI Key: IPHXEWVPSWZHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Safety and Hazards

The safety information for “(3-Bromo-2-methylphenyl)methanesulfonamide” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-methylphenyl)methanesulfonamide typically involves the reaction of 3-bromo-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3-Bromo-2-methylphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-methylphenyl)sulfonamide
  • (3-Bromo-2-methylphenyl)amine
  • (3-Bromo-2-methylphenyl)thiol

Uniqueness

(3-Bromo-2-methylphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group .

Properties

IUPAC Name

(3-bromo-2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHXEWVPSWZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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